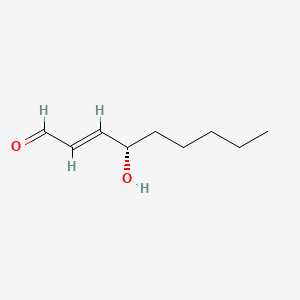

4-Hydroxy-2-nonenal, (+)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-nonenal, (+)- is an organic compound that belongs to the family of aldehydes. It is a lipid peroxidation product derived from the oxidation of polyunsaturated fatty acids. This compound is known for its role in various biological processes and its potential impact on human health.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-nonenal, (+)- can be achieved through several methods. One common approach involves the oxidation of polyunsaturated fatty acids, such as linoleic acid, using specific oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-2-nonenal, (+)- may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and catalytic oxidation may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Michael Addition Reactions

4-HNE primarily undergoes 1,4-Michael addition due to its α,β-unsaturated carbonyl structure. The electrophilic carbon 3 attacks nucleophilic residues in biomolecules:

-

Cysteine : Forms stable thioether adducts (e.g., Cys71 and Cys223 in PTEN enzyme) .

-

Histidine/Lysine : Generates imidazole or ε-amino adducts, altering protein function .

Key Findings :

-

In PTEN, HNE adducts at Cys71 near the active site inhibit phosphatase activity, disrupting lipid signaling .

-

4-HNE forms cyclic hemiacetal structures with proteins, as confirmed by 13C NMR studies .

Schiff Base Formation

The aldehyde group reacts with primary amines (e.g., lysine residues) to form Schiff bases:

-

Lysine Adducts : Detected in low-density lipoprotein (LDL), contributing to oxidative stress markers .

-

Reversibility : Schiff bases are pH-dependent and reversible under acidic conditions .

Reduction

4-HNE is reduced to 1,4-dihydroxy-2-nonene (DHN) by aldo-keto reductases (AKRs), mitigating toxicity .

Oxidation

Aldehyde dehydrogenases (ALDHs) oxidize 4-HNE to 4-hydroxy-2-nonenoic acid (HNA) , a less reactive metabolite .

Enzyme-Specific Activity :

| Enzyme | Reaction | Product | Reference |

|---|---|---|---|

| AKR1B1 | Reduction | DHN | |

| ALDH2 | Oxidation | HNA |

Glutathione Conjugation

Glutathione S-transferases (GSTs), particularly hGSTA4-4, catalyze 4-HNE conjugation with glutathione (GSH):

-

Detoxification Threshold : GSTs maintain intracellular 4-HNE <1 µM; higher levels overwhelm defenses, triggering apoptosis .

Epoxidation and Cross-Linking

4-HNE undergoes epoxidation at the C=C bond, forming 4,5-epoxy-2-nonenal , which promotes protein/DNA cross-links .

Biological Impact :

Reactions with DNA

4-HNE forms exocyclic DNA adducts (e.g., etheno adducts) via Michael addition:

Detoxification Enzymes

| Enzyme | Function | Clinical Relevance |

|---|---|---|

| GSTA4-4 | GS-HNE conjugation | Protects against atherosclerosis |

| ALDH2 | HNA production | Mutations linked to cardiac ischemia |

Pathological Effects

-

Apoptosis : 4-HNE activates Fas/p53 pathways in HepG2 cells via JNK and caspase-3 .

-

Oxidative Stress : Modifies Nrf2 and NF-κB, disrupting redox homeostasis .

Analytical Methods

-

Mass Spectrometry : Identifies HNE-protein adducts (e.g., PTEN, Akt2) .

-

Immunohistochemistry : Localizes 4-HNE adducts in bronchial epithelium and macrophages .

4-HNE’s reactivity underpins its dual role as a signaling molecule and cytotoxic agent. Its adducts serve as biomarkers for oxidative stress, while enzymatic detoxification pathways offer therapeutic targets for diseases like cancer and neurodegeneration.

Aplicaciones Científicas De Investigación

Role in Oxidative Stress and Disease

4-HNE is a critical marker and mediator of oxidative stress, implicated in numerous pathologies including neurodegenerative diseases, metabolic disorders, and cancer.

- Neurodegenerative Diseases : Research indicates that 4-HNE contributes to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease. In Alzheimer's, it has been shown to be toxic to hippocampal neurons, exacerbating cell dysfunction through lipid peroxidation processes that elevate 4-HNE levels in affected brain regions . Similarly, in Parkinson's disease, 4-HNE targets neurons and may play a role in the progression of neurodegeneration .

- Cancer : 4-HNE influences cellular processes related to apoptosis and cell proliferation. It can activate signaling pathways that lead to cell death or survival depending on the cellular context and concentration . This duality makes it a potential target for cancer therapies aimed at modulating apoptosis pathways.

- Metabolic Disorders : In diabetic conditions, elevated levels of 4-HNE have been associated with complications such as insulin resistance and cardiovascular diseases. Its ability to modify proteins through adduct formation disrupts normal cellular functions, leading to chronic inflammation and tissue damage .

Therapeutic Implications

Given its involvement in various diseases, 4-HNE presents both challenges and opportunities for therapeutic interventions:

- Detoxification Strategies : Enhancing the detoxification pathways for 4-HNE may provide therapeutic benefits. For instance, promoting the activity of aldehyde dehydrogenase 2 (ALDH2), which metabolizes 4-HNE, has been proposed as a strategy to mitigate oxidative damage in lung diseases .

- Antioxidant Therapies : Compounds like N-acetylcysteine have been shown to counteract the effects of 4-HNE by restoring intracellular redox state and reducing oxidative stress-induced apoptosis . Such antioxidants may serve as adjunct therapies in conditions exacerbated by elevated levels of 4-HNE.

Table: Summary of Key Studies on 4-Hydroxy-2-Nonenal

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-nonenal, (+)- involves its interaction with cellular components. It can form adducts with proteins, DNA, and lipids, leading to alterations in their structure and function. The compound is known to activate various signaling pathways, including those related to oxidative stress and inflammation. Its molecular targets include enzymes, receptors, and transcription factors involved in cellular homeostasis.

Comparación Con Compuestos Similares

Similar Compounds

4-hydroxy-2-nonenal: A closely related compound with similar biological activities.

Malondialdehyde: Another lipid peroxidation product with distinct chemical properties.

Acrolein: A reactive aldehyde formed during lipid oxidation.

Uniqueness

4-Hydroxy-2-nonenal, (+)- is unique due to its specific stereochemistry and the resulting biological effects. Its ability to form adducts with biomolecules and modulate signaling pathways distinguishes it from other lipid peroxidation products.

Propiedades

Número CAS |

119008-09-2 |

|---|---|

Fórmula molecular |

C9H16O2 |

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

(E,4S)-4-hydroxynon-2-enal |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m0/s1 |

Clave InChI |

JVJFIQYAHPMBBX-IWGCBNPKSA-N |

SMILES |

CCCCCC(C=CC=O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/C=O)O |

SMILES canónico |

CCCCCC(C=CC=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.